molecular formula C12H14BrFN6O B10918839 4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10918839
M. Wt: 357.18 g/mol
InChI Key: AXPGHKYXUYELNW-PJQLUOCWSA-N
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Description

4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, such as bromine, fluorine, and pyrazole rings, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions using reagents such as bromine and fluorine gas or their respective halogenating agents.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a suitable aldehyde or ketone to form the desired carbohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the carbohydrazide moiety, resulting in the formation of corresponding alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is studied for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through the modulation of various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
  • 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbohydrazide
  • N’-((5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Uniqueness

The uniqueness of 4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide lies in its combination of bromine and fluorine atoms with the pyrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14BrFN6O

Molecular Weight

357.18 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H14BrFN6O/c1-6-8(11(14)20(4)17-6)5-15-16-12(21)10-9(13)7(2)19(3)18-10/h5H,1-4H3,(H,16,21)/b15-5+

InChI Key

AXPGHKYXUYELNW-PJQLUOCWSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C(=O)N/N=C/C2=C(N(N=C2C)C)F)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN=CC2=C(N(N=C2C)C)F)Br

Origin of Product

United States

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